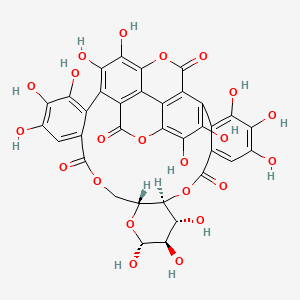

Punicalin

Description

hepatoprotective agent isolated from Terminalia catappa

Properties

CAS No. |

65995-64-4 |

|---|---|

Molecular Formula |

C34H22O22 |

Molecular Weight |

782.5 g/mol |

IUPAC Name |

(10S,11R,12R,13R,15R)-3,4,5,11,12,13,21,22,23,26,27,38,39-tridecahydroxy-9,14,17,29,36-pentaoxaoctacyclo[29.8.0.02,7.010,15.019,24.025,34.028,33.032,37]nonatriaconta-1(39),2,4,6,19,21,23,25,27,31,33,37-dodecaene-8,18,30,35-tetrone |

InChI |

InChI=1S/C34H22O22/c35-6-1-4-9(19(39)17(6)37)11-15-13-14-16(33(50)56-28(13)23(43)21(11)41)12(22(42)24(44)29(14)55-32(15)49)10-5(2-7(36)18(38)20(10)40)31(48)54-27-8(3-52-30(4)47)53-34(51)26(46)25(27)45/h1-2,8,25-27,34-46,51H,3H2/t8-,25-,26-,27-,34-/m1/s1 |

InChI Key |

IQHIEHIKNWLKFB-ITTSEVFZSA-N |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)OC(=O)C3=CC(=C(C(=C3C4=C(C(=C5C6=C4C(=O)OC7=C(C(=C(C8=C(C(=C(C=C8C(=O)O1)O)O)O)C(=C67)C(=O)O5)O)O)O)O)O)O)O |

Canonical SMILES |

C1C2C(C(C(C(O2)O)O)O)OC(=O)C3=CC(=C(C(=C3C4=C(C(=C5C6=C4C(=O)OC7=C(C(=C(C8=C(C(=C(C=C8C(=O)O1)O)O)O)C(=C67)C(=O)O5)O)O)O)O)O)O)O |

Synonyms |

punicalin |

Origin of Product |

United States |

Foundational & Exploratory

Punicalin: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Punicalin, a potent ellagitannin, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources, distribution, and quantitative analysis of this compound. It is designed to serve as a critical resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a summary of quantitative data to facilitate further investigation and application of this promising bioactive compound. The guide also visualizes the putative biosynthetic pathway of this compound, providing a deeper understanding of its formation in plants.

Natural Sources and Distribution of this compound

This compound is a large polyphenol primarily found in a select number of plant families, with its most notable and abundant source being the pomegranate (Punica granatum)[1][2][3]. Beyond pomegranates, this compound has been identified in various species of the Terminalia and Combretum genera, which belong to the Combretaceae family[4][5][6][7][8].

Punica granatum (Pomegranate)

The pomegranate is the most well-documented and richest source of this compound[1][9]. The distribution of this compound within the pomegranate fruit is not uniform, with the highest concentrations consistently found in the peel (pericarp)[10][11][12][13]. The fruit's arils (the juicy seeds) and juice contain significantly lower amounts[1]. The pressing of the whole fruit during commercial juice production can lead to the extraction of this compound from the peel into the juice, significantly increasing its concentration compared to juice made only from arils[1][14]. The leaves of the pomegranate plant also contain this compound[15].

Terminalia Species

Several species within the Terminalia genus are known to contain this compound. These include:

-

Terminalia catappa (Indian almond): The leaves of this plant are a significant source of this compound[5][8].

-

Terminalia myriocarpa : This species has also been identified as a source of pharmacologically active ellagitannins, including this compound[4].

-

Terminalia ferdinandiana (Kakadu plum): This plant contains punicalagin, a closely related compound, and its presence suggests the potential for this compound as well[16].

The presence of this compound in both Punica and Terminalia genera has led to chemotaxonomic discussions suggesting a proximity between the Punicaceae and Combretaceae families[5].

Combretum molle

Combretum molle, commonly known as the velvet bushwillow, is another plant species in which this compound has been identified[4].

Quantitative Data on this compound Content

The concentration of this compound in its natural sources can vary considerably depending on the plant part, geographical origin, cultivar, and the extraction and analytical methods employed. The following tables summarize the quantitative data reported in the scientific literature.

Table 1: this compound and Punicalagin Content in Punica granatum (Pomegranate)

| Plant Part | Compound | Concentration Range | Reference(s) |

| Peel | Punicalagin (α and β) | 7.39 - 216.36 mg/g dw | [10] |

| Peel | Punicalagin | 138.232 mg/g | [17] |

| Seeds | Punicalagin (α and β) | Not consistently detected in high amounts | [10] |

| Juice (commercial) | Punicalagin | 0.017 - 2 g/L | [1][14] |

| Juice (from arils) | Punicalagin | Traces | [14] |

| Leaves | Punicalagin | Present, but generally lower than peel | [15] |

dw: dry weight

Table 2: this compound and Punicalagin Content in Terminalia Species

| Species | Plant Part | Compound | Concentration | Reference(s) |

| Terminalia catappa | Leaves | Punicalagin | ~4.8 mg/g | [8] |

| Terminalia ferdinandiana | Fruit | Punicalagin | 74 mg/100 g DW | [16] |

| Terminalia ferdinandiana | Leaves | Punicalagin | 49 mg/100 g DW | [16] |

Experimental Protocols for Extraction and Quantification

Accurate quantification of this compound is crucial for research and development. The following sections detail common methodologies for its extraction and analysis.

Extraction of this compound

Method 1: Aqueous Extraction [15]

-

Sample Preparation: Freeze the plant material (e.g., pomegranate pericarp, leaves, seeds) and grind it into a fine powder in liquid nitrogen using a mortar and pestle.

-

Extraction: Add 1.0 g of the powdered tissue to 10 mL of ultrapure water.

-

pH Adjustment: For the specific determination of punicalagin, adjust the aqueous solution to pH 7.0.

-

Liquid-Liquid Extraction: Extract the aqueous solution with 10 mL of ethyl acetate.

-

Separation: Centrifuge the mixture to separate the aqueous and organic phases. The aqueous phase contains the water-soluble this compound.

-

Filtration: Filter the aqueous extract through a 0.22 μm membrane filter before HPLC analysis.

Method 2: Methanolic Extraction [10]

-

Sample Preparation: Dry the plant material (e.g., pomegranate peels) and grind it into a powder.

-

Extraction: Macerate the powdered sample in methanol at room temperature. The ratio of sample to solvent can vary, for example, 1:10 (w/v).

-

Filtration: Filter the extract to remove solid plant material.

-

Solvent Evaporation: Evaporate the methanol from the filtrate under reduced pressure to obtain a crude extract.

-

Reconstitution: Dissolve the dried extract in a suitable solvent (e.g., methanol or water) for subsequent analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC System: An Agilent 1260 series HPLC system or equivalent, equipped with a photodiode array detector (DAD) and an autosampler[15].

-

Column: Zorbax SB-C18 column (150 mm × 4.6 mm ID, 5 μm)[15].

-

Mobile Phase: A gradient of acetonitrile and 2% (v/v) glacial acetic acid in water[15].

-

Flow Rate: 0.3 - 1.0 mL/min.

-

Detection Wavelength: 280 nm is the optimal absorption wavelength for punicalagin[15].

-

Injection Volume: 10 μL[15].

-

Quantification: Based on an external standard method using a calibration curve of a certified punicalagin standard[10][15].

Ultra-High-Performance Liquid Chromatography (UHPLC) Method [10]

-

System: UHPLC-DAD system.

-

Column: HSS-T3 1.7 μm column (50 mm × 2.1 mm).

-

Mobile Phase: Eluent A: 0.1% formic acid in MilliQ water; Eluent B: methanol[10].

-

Gradient: A typical gradient could be: 1-5 min, 1-5% B; 5-10 min, 5-25% B; 10-13 min, 25-95% B; 13-16 min, 95% B[10].

-

Flow Rate: 0.3 mL/min[10].

-

Column Temperature: 22°C[10].

-

Injection Volume: 10 μL[10].

-

Detection Wavelength: 280 nm[10].

Biosynthetic Pathway of this compound

The complete biosynthetic pathway of this compound is not yet fully elucidated; however, it is understood to be a part of the larger ellagitannin metabolism[18]. The pathway originates from the shikimate pathway, leading to the formation of gallic acid, a key precursor[18][19][20]. Gallic acid is then converted to pentagalloylglucose, which is a central intermediate in the formation of various hydrolysable tannins, including this compound[18][21].

Caption: Putative biosynthetic pathway of this compound.

Conclusion

This compound stands out as a high-value natural product with significant therapeutic potential. This guide has consolidated the current knowledge on its primary natural sources, its distribution within these sources, and the analytical methods for its reliable quantification. The provided experimental protocols and quantitative data tables offer a practical resource for researchers aiming to isolate, characterize, and utilize this compound. The visualization of its biosynthetic pathway provides a foundational understanding for future studies in metabolic engineering and yield optimization. As research into the pharmacological benefits of this compound continues to grow, a thorough understanding of its natural origins and chemistry will be paramount for its successful development into novel therapeutic agents.

References

- 1. Pomegranate Ellagitannins - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Physiological and Immune Functions of Punicalagin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Punicalagin - Wikipedia [en.wikipedia.org]

- 5. Characterization and Quantification of Compounds in the Hydroalcoholic Extract of the Leaves from Terminalia catappa Linn. (Combretaceae) and Their Mutagenic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Plants of the Genus Terminalia: An Insight on Its Biological Potentials, Pre-Clinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Punicalagin | C48H28O30 | CID 16129719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Determination of Punicalagins Content, Metal Chelating, and Antioxidant Properties of Edible Pomegranate (Punica granatum L) Peels and Seeds Grown in Morocco - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Dynamic Variations in Punicalagin and Related Metabolic Substances in Pomegranate Fruit and Leaves During Development Periods [jstage.jst.go.jp]

- 19. The pomegranate (Punica granatum L.) genome and the genomics of punicalagin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

The In Vivo Journey of Punicalin: A Technical Guide to its Bioavailability and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Punicalin, a large ellagitannin found abundantly in pomegranates, has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties. However, its therapeutic potential is intrinsically linked to its bioavailability and metabolic fate within the body. This technical guide provides a comprehensive overview of the current in vivo data on this compound's absorption, distribution, metabolism, and excretion (ADME), offering a valuable resource for researchers in pharmacology, nutrition, and drug development.

Bioavailability and Pharmacokinetics of this compound

The bioavailability of this compound in its intact form is notably low. In vivo studies, primarily in rat models, have demonstrated that only a small fraction of orally administered this compound reaches systemic circulation. The majority of its bioactivity is attributed to its metabolic products.

Pharmacokinetic Parameters of this compound in Rats

The following tables summarize the key pharmacokinetic parameters of this compound observed in Sprague-Dawley rats following intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of this compound after Intravenous Administration in Rats

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC₀-t (µg·h/mL) | AUC₀-∞ (µg·h/mL) | t½ (h) | Vd (L/kg) | CL (L/h/kg) | Absolute Bioavailability (%) |

| 10 | - | - | - | - | 6.45 ± 2.11 | 0.94 ± 0.23 | - | - |

Data from a study by Chang et al. (2025)[1]

Table 2: Pharmacokinetic Parameters of this compound after Oral Administration in Rats

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC₀-t (µg·h/mL) | AUC₀-∞ (µg·h/mL) | Absolute Bioavailability (%) |

| 100 | 1.91 | ~2 | 30.0 | 32.0 | 3.22 |

| 200 | - | ~2 | - | - | - |

| 400 | 34.8 | ~2 | 211.5 | 213.8 | 5.38 |

| 6% of diet | ~30 | - | - | - | - |

Data compiled from studies by Chang et al. (2025) and Cerdá et al. (2003)[1][2][3]

The Metabolic Pathway of this compound

The journey of this compound through the gastrointestinal tract involves a series of metabolic transformations, primarily mediated by gut microbiota.

Hydrolysis to Ellagic Acid

Upon ingestion, this compound is first hydrolyzed in the small intestine, releasing its constituent parts, including ellagic acid.[4][5]

Gut Microbiota-Mediated Transformation to Urolithins

Ellagic acid, being poorly absorbed, travels to the colon where it is further metabolized by the gut microbiota into a series of smaller, more bioavailable compounds known as urolithins.[6][7] The primary urolithins identified are Urolithin A, Urolithin B, Urolithin C, and Urolithin D.[8] The specific urolithin profile can vary between individuals, leading to the concept of "metabotypes".[7]

Metabolic pathway of this compound to urolithins by gut microbiota.

Experimental Protocols

The following sections detail the methodologies employed in key in vivo studies on this compound bioavailability and metabolism.

Animal Studies

-

Animal Model: Sprague-Dawley rats are commonly used.[1][2][3]

-

Housing: Animals are typically housed in controlled environments with standard diet and water ad libitum.

-

Administration:

Sample Collection and Preparation

-

Blood Sampling: Blood samples are collected at various time points post-administration, typically from the retro-orbital plexus or tail vein, into heparinized tubes.[1] Plasma is separated by centrifugation.

-

Urine and Feces Collection: Animals are housed in metabolic cages for the collection of urine and feces over specified periods.[2][3]

-

Sample Pre-treatment: Plasma samples are often subjected to protein precipitation using organic solvents like acetonitrile or methanol prior to analysis.[9]

Analytical Methodology

-

Instrumentation: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) or High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) are the primary analytical techniques.[1][2][3]

-

Chromatography:

-

Mass Spectrometry:

General experimental workflow for in vivo this compound studies.

Modulation of Signaling Pathways

This compound and its metabolites, particularly urolithins, have been shown to modulate several key signaling pathways involved in inflammation and cellular proliferation. This activity is believed to be a major contributor to their observed health benefits.

-

NF-κB Pathway: this compound has been reported to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.[11] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines.[11]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade, which plays a crucial role in cellular stress responses and inflammation, is also modulated by this compound.[12]

-

PI3K/Akt/mTOR Pathway: This pathway is critical for cell growth, proliferation, and survival. This compound has been shown to interfere with this pathway, suggesting a potential mechanism for its anti-cancer properties.[13]

Modulation of key signaling pathways by this compound and its metabolites.

Conclusion and Future Directions

The in vivo metabolism of this compound is a complex process that results in the formation of more bioavailable and bioactive compounds, primarily urolithins. While the absolute bioavailability of intact this compound is low, its metabolites are readily absorbed and are likely responsible for the systemic effects observed after consumption of pomegranate extracts.

For drug development professionals, understanding the metabolic fate of this compound is crucial for designing effective delivery systems and for interpreting the results of preclinical and clinical studies. Future research should focus on:

-

Characterizing the specific gut microbial species responsible for urolithin production.

-

Investigating the pharmacokinetics of individual urolithins in more detail.

-

Elucidating the precise molecular mechanisms by which this compound and its metabolites modulate signaling pathways in various disease models.

This in-depth understanding will be instrumental in harnessing the full therapeutic potential of this promising natural compound.

References

- 1. A pharmacokinetic study on punicalagin following oral and intravenous administration to the rat using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of the bioavailability and metabolism in the rat of punicalagin, an antioxidant polyphenol from pomegranate juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Punicalagin Metabolites Ellagic Acid and Urolithin A Exert Different Strengthening and Anti-Inflammatory Effects on Tight Junction-Mediated Intestinal Barrier Function In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Urolithins, intestinal microbial metabolites of Pomegranate ellagitannins, exhibit potent antioxidant activity in a cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Physiological and Immune Functions of Punicalagin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rapid and Comprehensive Evaluation of (Poly)phenolic Compounds in Pomegranate (Punica granatum L.) Juice by UHPLC-MSn - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Punicalagin inhibited proliferation, invasion and angiogenesis of osteosarcoma through suppression of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Punicalagin Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Punicalin's Mechanism of Antioxidant Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted antioxidant mechanisms of punicalin, a potent ellagitannin found abundantly in pomegranates. This compound exerts its protective effects against oxidative stress through both direct and indirect pathways. It directly scavenges a variety of reactive oxygen species (ROS) and chelates metal ions involved in radical-generating reactions. Indirectly, and perhaps more significantly for long-term cellular protection, it modulates key intracellular signaling pathways, leading to the upregulation of a suite of endogenous antioxidant enzymes. This document summarizes the quantitative data, details the experimental protocols used for its study, and visualizes the core mechanisms to support further research and development.

Core Antioxidant Mechanisms

This compound's antioxidant activity is a composite of two primary strategies: direct chemical neutralization of free radicals and indirect, cell-mediated enhancement of endogenous antioxidant systems.

Direct Radical Scavenging and Metal Chelation

This compound's chemical structure, characterized by numerous phenolic hydroxyl groups, endows it with a high capacity to donate hydrogen atoms or electrons, thereby neutralizing reactive free radicals.[1] Its efficacy has been quantified in various in vitro chemical assays, which consistently demonstrate its potent scavenging capabilities against radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), as well as its ability to scavenge hydrogen peroxide (H₂O₂) and chelate ferrous ions (Fe²⁺), which can catalyze the formation of the highly reactive hydroxyl radical.[2][3]

Table 1: Quantitative Analysis of this compound's Direct Antioxidant Activity

| Assay Type | Parameter | This compound Value | Comparison/Notes | Reference |

|---|---|---|---|---|

| DPPH Radical Scavenging | IC₅₀ | 17.1 µg/mL | - | [2] |

| ABTS Radical Scavenging | IC₅₀ | 1.1 µg/mL | - | [2] |

| Hydrogen Peroxide Scavenging | IC₅₀ | 24 µg/mL | Pomegranate juice showed higher activity in some studies. | [2][3] |

| Ferrous Ion Chelation | IC₅₀ | 45.4 µg/mL | Activity is dose-dependent. | [2][3] |

| Lipid Peroxidation Inhibition | IC₅₀ | 36.8 ± 0.6 µg/mL | Approximately twice as effective as Butylated hydroxyanisole (BHA) (IC₅₀ ≈ 86.3 µg/mL). |[4] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological or biochemical function by 50%. Lower values indicate higher potency.

Upregulation of Cellular Antioxidant Defenses via Signaling Pathways

Beyond direct scavenging, this compound modulates critical signaling pathways that regulate the expression of cytoprotective genes, offering a more sustained antioxidant response.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[5] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[5][6] this compound activates the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[5][6][7] Activated Akt is believed to contribute to the dissociation of Nrf2 from Keap1.[6][8] Once freed, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates their transcription.[5][6] This leads to the increased expression of several crucial phase II antioxidant enzymes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX).[8][9][10] This mechanism effectively fortifies the cell's intrinsic defense system against oxidative insults.[5][6]

Caption: this compound activates the PI3K/Akt pathway, leading to Nrf2 nuclear translocation.

This compound also influences the MAPK signaling pathways, including p38, c-Jun N-terminal kinases (JNK), and extracellular signal-regulated kinases (ERK).[11][12][13] While these pathways are complex and context-dependent, studies have shown that this compound can suppress the phosphorylation of p38, JNK, and ERK in inflammatory conditions, which are often linked to oxidative stress.[12][13] By modulating MAPK signaling, this compound can further reduce the cellular stress response and inhibit the production of pro-inflammatory mediators that contribute to ROS generation.[14][15]

Table 2: Effect of this compound on Endogenous Antioxidant Enzyme Activity

| Enzyme | Effect | Cell/Tissue Model | Concentration/Dose | Reference |

|---|---|---|---|---|

| Superoxide Dismutase (SOD) | ↑ mRNA expression & Activity | LPS-stimulated macrophages; Bovine ovarian tissues | 50-200 µM; 10 µM | [6][10] |

| Catalase (CAT) | ↑ Activity | Bovine ovarian tissues | 10 µM | [10] |

| Glutathione Peroxidase (GPX1) | ↑ Activity | Bovine ovarian tissues | 10 µM | [10] |

| Heme Oxygenase-1 (HO-1) | ↑ Protein Expression | RAW264.7 macrophages; Rat intestinal epithelial cells | 50-200 µM; 2.5-10 µM |[5][6][7] |

Caption: Summary of this compound's dual antioxidant mechanisms.

Experimental Protocols

The characterization of this compound's antioxidant activity relies on a combination of in vitro chemical assays and cell-based molecular biology techniques.

In Vitro Antioxidant Capacity Assays

These assays measure the direct scavenging or reducing potential of this compound.

Caption: Workflow for evaluating this compound's antioxidant activity.

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[16][17]

-

Protocol:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare serial dilutions of this compound in a suitable solvent.

-

In a 96-well plate, add a small volume of the this compound solution (e.g., 50 µL) to a larger volume of the DPPH solution (e.g., 150 µL).[18]

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at ~517 nm using a microplate reader.[19]

-

Calculate the percentage of scavenging activity relative to a control (DPPH solution without the sample). The IC₅₀ value is determined from a dose-response curve.

-

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

-

Principle: This assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant results in a loss of color, measured at 734 nm.[16][18]

-

Protocol:

-

Generate the ABTS•⁺ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[17][18]

-

Before use, dilute the ABTS•⁺ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add the this compound sample to the diluted ABTS•⁺ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Compare the results to a standard antioxidant (e.g., Trolox) and calculate the Trolox Equivalent Antioxidant Capacity (TEAC) or IC₅₀ value.

-

Cell-Based Assays for Indirect Antioxidant Activity

These methods assess this compound's effects on cellular machinery in response to oxidative stress.

a) Cell Culture and Treatment

-

Cell Lines: Macrophage cell lines (e.g., RAW264.7) or intestinal epithelial cells (e.g., IEC-6) are commonly used.[5][6]

-

Protocol:

b) Western Blot Analysis for Protein Expression

-

Principle: This technique is used to quantify the expression levels of key proteins in the signaling pathways (e.g., Nrf2, Keap1, HO-1, p-Akt, Akt).

-

Protocol:

-

Following treatment, lyse the cells to extract total protein or separate nuclear and cytoplasmic fractions.

-

Determine protein concentration using a standard assay (e.g., BCA protein assay).[6]

-

Separate proteins by molecular weight using SDS-PAGE and transfer them to a membrane (e.g., PVDF).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Nrf2, anti-HO-1, anti-p-Akt).[6]

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the bands.

-

Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin) to determine relative protein expression.

-

Conclusion and Future Directions

This compound demonstrates a robust and multifaceted antioxidant mechanism. It acts as a potent direct scavenger of free radicals and a modulator of key cytoprotective signaling pathways, primarily the PI3K/Akt/Nrf2 axis. This dual action makes it a compelling candidate for further investigation in the prevention and treatment of chronic diseases associated with oxidative stress.

For drug development professionals, the ability of this compound to enhance endogenous antioxidant defenses is particularly significant, as this may provide more sustained protection than direct scavenging alone. Future research should focus on its bioavailability, metabolic fate in vivo, and the precise molecular interactions within the MAPK and other related signaling pathways. Further clinical studies are essential to translate the promising preclinical findings into therapeutic applications.

References

- 1. Neuroprotective Potential of Punicalagin, a Natural Component of Pomegranate Polyphenols: A Review [imrpress.com]

- 2. Anti-proliferative activity and protection against oxidative DNA damage by punicalagin isolated from pomegranate husk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant Activity of Pomegranate Juice and Punicalagin [scirp.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Punicalagin Induces Nrf2/HO-1 Expression via Upregulation of PI3K/AKT Pathway and Inhibits LPS-Induced Oxidative Stress in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Punicalagin Induces Nrf2/HO-1 Expression via Upregulation of PI3K/AKT Pathway and Inhibits LPS-Induced Oxidative Stress in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Punicalagin increases follicular activation, development and activity of superoxide dismutase 1, catalase, and glutathione peroxidase 1 in cultured bovine ovarian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Punicalagin Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases [mdpi.com]

- 13. Punicalagin Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Physiological and Immune Functions of Punicalagin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. e3s-conferences.org [e3s-conferences.org]

- 18. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Punicalin's Role in Cancer Cell Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Punicalin, a large ellagitannin found abundantly in pomegranates, has garnered significant attention for its potent anti-cancer properties. A primary mechanism underlying its efficacy is the induction of apoptosis, or programmed cell death, in a wide array of cancer cell types. This technical guide provides an in-depth examination of the molecular pathways and mechanisms through which this compound exerts its pro-apoptotic effects. It details the modulation of key signaling cascades, including the intrinsic and extrinsic apoptotic pathways, and the inhibition of pro-survival signals such as NF-κB, PI3K/Akt, and MAPK. This document summarizes quantitative data on this compound's cytotoxicity, details common experimental protocols for its study, and provides visual representations of the core signaling pathways and experimental workflows to support further research and development in oncology.

Introduction

Cancer is characterized by uncontrolled cell proliferation and the evasion of apoptosis, a critical process for eliminating damaged or malignant cells.[1] Therapeutic strategies that can selectively restore or induce apoptosis in cancer cells are of paramount importance. Natural compounds, or nutraceuticals, represent a promising reservoir of potential anti-cancer agents due to their diverse biological activities and favorable safety profiles.[2]

This compound and its related compound, punicalagin, are major polyphenols found in pomegranate peel and juice.[3][4] Extensive in vitro studies have demonstrated their ability to inhibit proliferation, suppress invasion, and, most notably, induce apoptosis across various cancer cell lines, including breast, lung, colon, gastric, cervical, and osteosarcoma.[5][6][7][8][9] This guide synthesizes the current understanding of the molecular underpinnings of this compound-induced apoptosis to serve as a comprehensive resource for the scientific community.

Mechanisms of this compound-Induced Apoptosis

This compound employs a multi-targeted approach to trigger apoptosis, primarily by activating intrinsic and extrinsic cell death pathways and by suppressing critical cell survival signals.

Activation of the Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for apoptosis induction. This compound's influence on this pathway is characterized by several key events:

-

Generation of Reactive Oxygen Species (ROS): this compound treatment has been shown to increase intracellular levels of ROS in cancer cells.[3][10] This oxidative stress disrupts mitochondrial function, leading to an increase in mitochondrial membrane permeability.[11][12]

-

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-XL) proteins is critical for mitochondrial integrity. This compound consistently upregulates the expression of Bax and downregulates the expression of Bcl-2 and Bcl-XL.[2][5][13] This shift in the Bax/Bcl-2 ratio favors the formation of pores in the mitochondrial outer membrane.

-

Cytochrome C Release and Caspase Activation: The permeabilized mitochondrial membrane releases pro-apoptotic factors, most notably cytochrome C, into the cytoplasm.[1][5] Cytoplasmic cytochrome C binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, which orchestrates the final stages of apoptosis.[1][5][13]

Involvement of the Extrinsic (Death Receptor) Pathway

While the intrinsic pathway is the most frequently cited mechanism, some studies indicate that this compound can also engage the extrinsic pathway. This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface. This engagement leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which can then directly activate the executioner caspase-3, converging with the intrinsic pathway.[5][13]

Inhibition of Pro-Survival Signaling Pathways

Cancer cells often exhibit hyperactivated survival pathways that promote proliferation and inhibit apoptosis. This compound has been shown to attenuate several of these key pathways.

-

NF-κB Signaling: The transcription factor NF-κB (Nuclear Factor kappa B) is a major regulator of inflammation and cell survival. In several cancer models, including osteosarcoma and gastric cancer, this compound treatment leads to the inhibition of NF-κB signaling.[6][7][14] It achieves this by preventing the degradation of IκBα, which sequesters NF-κB in the cytoplasm, thereby blocking the nuclear translocation of the active p65 subunit.[7][14]

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. This compound has been found to inhibit the PI3K/Akt/mTOR signaling cascade in various cancers.[15][16] By downregulating the phosphorylation of Akt and mTOR, this compound suppresses downstream signals that would otherwise promote cell survival and block apoptosis.[2][17]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, has complex and often context-dependent roles in apoptosis.[17][18] this compound has been observed to decrease the phosphorylation of Erk1/2 in gastric cancer cells, which is associated with the induction of apoptosis and suppression of invasion.[6]

Quantitative Analysis of this compound's Efficacy

The cytotoxic and pro-apoptotic effects of this compound are dose- and time-dependent. The following tables summarize key quantitative data from various studies. Note that many studies use the closely related compound punicalagin, the most abundant ellagitannin in pomegranates, which hydrolyzes to form this compound.[2]

Table 1: Cytotoxicity of Punicalagin on Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | IC50 Value / Effective Concentration | Duration (hr) | Reference |

|---|---|---|---|---|

| Gastric Cancer | AGS, HGC-27, 23132/87 | IC50 between 100-200 µM | 48 | [6] |

| Lung Cancer | A549 | 50 µM and 75 µM (toxic dose) | 24 | [12] |

| Lung Cancer | A549 | Up to 30 µM (pro-apoptotic) | 24 | [5][11] |

| Cervical Cancer | ME-180 | Up to 100 µM (dose-dependent cytotoxicity) | Not specified | [5][14] |

| Cervical Cancer | HeLa | Up to 200 µM (dose-dependent cytotoxicity) | Not specified | [5][14] |

| Osteosarcoma | U2OS, MG63, SaOS2 | 100 µM (induced apoptosis) | 48 | [5][7][14] |

| Ovarian Cancer | OVCAR-3, SKOV-3 | 6.25–200 µM (dose-dependent) | 24, 48, 72 | [10] |

| Colon Cancer | HCT 116, HT-29, LoVo | 100 µM (induced apoptosis) | 48 | [8] |

| Breast Cancer | MCF7, MDA-MB-231 | Tested at 25, 50, 75, 100 µM | Not specified |[2] |

Table 2: Effect of Punicalagin on Apoptosis-Related Protein Expression

| Cancer Type | Cell Line(s) | Upregulated Proteins | Downregulated Proteins | Reference |

|---|---|---|---|---|

| Leukemia | NB4, MOLT-4 | Caspase-3, -8, -9, Bax | Bcl-2 | [13] |

| Lung Cancer | A549 | Caspase-3, -9, Bax, Cytochrome C | Bcl-2 | [3][5][11] |

| Cervical Cancer | ME-180, HeLa | Caspase-3, -9, Bax, p53 | Bcl-2 | [5] |

| Breast Cancer | MCF7, MDA-MB-231 | Bax, Caspase-3 | Bcl-2, NF-ĸB, PI3K | [2] |

| Colon Cancer | HCT 116, HT-29, LoVo | Active Caspase-3 | MMP-2, MMP-9, Snail, Slug | [8][19] |

| Gastric Cancer | AGS, HGC-27, 23132/87 | Active Caspase-3 | p-Erk1/2, p-IKKα, p-NF-κB | [6] |

| Ovarian Cancer | OVCAR-3 | BAX | N-cadherin |[10] |

Key Experimental Methodologies

The investigation of this compound's pro-apoptotic effects relies on a suite of standard cell and molecular biology techniques.

-

Cell Culture: Cancer cell lines (e.g., A549, HeLa, MCF-7) are cultured in appropriate media like DMEM or RPMI-1640, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[2]

-

Cell Viability Assay (MTT or CCK-8): To determine cytotoxicity, cells are seeded in 96-well plates and treated with a range of this compound concentrations for 24, 48, or 72 hours. Assays like MTT or CCK-8 are then used to measure the metabolic activity of viable cells, allowing for the calculation of cell viability percentages and IC50 values.[2][19]

-

Apoptosis Detection (Annexin V/Propidium Iodide Staining): This is the gold standard for quantifying apoptosis. After treatment with this compound, cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters late apoptotic and necrotic cells with compromised membranes). The stained cells are then analyzed by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic populations.[6][7][8]

-

Western Blot Analysis: This technique is used to measure the expression levels of specific proteins. Following this compound treatment, total protein is extracted from the cells and separated by size using SDS-PAGE. The proteins are then transferred to a membrane and probed with primary antibodies specific to apoptosis-related targets (e.g., Bcl-2, Bax, Caspase-3, p-Akt, p-NF-κB). A secondary antibody conjugated to an enzyme is used for detection, allowing for the visualization and quantification of protein bands.[6][8][20]

-

Caspase Activity Assay: To directly measure the activity of key executioner caspases, cell lysates are incubated with a colorimetric substrate specific for an enzyme like caspase-3 (e.g., Ac-DEVD-pNA). The cleavage of the substrate by active caspase-3 releases a colored product (p-nitroaniline), which can be quantified by measuring its absorbance, providing a direct readout of enzymatic activity.[8][20]

-

Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels can be measured using fluorescent probes like DCFH-DA. After treatment, cells are incubated with the probe, which becomes fluorescent upon oxidation by ROS. The fluorescence intensity, which is proportional to the amount of ROS, is then measured using flow cytometry or a fluorescence microscope.[10][11]

Visualizing Mechanisms and Workflows

Signaling Pathways

Caption: Key signaling pathways modulated by this compound to induce cancer cell apoptosis.

Experimental Workflow

References

- 1. Punicalagin in Cancer Prevention—Via Signaling Pathways Targeting [mdpi.com]

- 2. Newly Synthesized this compound and Punicalagin Nano-Prototypes Induce Breast Cancer Cytotoxicity Through ROS-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. An Insight into Anticancer Bioactives from Punica granatum (Pomeg...: Ingenta Connect [ingentaconnect.com]

- 5. Punicalagin in Cancer Prevention | Encyclopedia MDPI [encyclopedia.pub]

- 6. Punicalagin Restricts Growth, Promotes Apoptosis, and Reduces Invasion in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. researchgate.net [researchgate.net]

- 9. Punicalagin inhibited proliferation, invasion and angiogenesis of osteosarcoma through suppression of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Punicalagin induces apoptosis in A549 cell line through mitochondria-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Punicalagin, a pomegranate compound, induces apoptosis and autophagy in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Punicalagin in Cancer Prevention—Via Signaling Pathways Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Punicalagin is cytotoxic to human colon cancer cells by modulating cell proliferation, apoptosis, and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Punicalin's Regulation of Gene Expression: A Technical Guide for Researchers

Introduction

Punicalin, a prominent ellagitannin found in pomegranates (Punica granatum), has garnered significant attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] At the core of these effects lies its ability to modulate cellular signaling pathways and regulate the expression of a wide array of genes. This technical guide provides an in-depth overview of the molecular mechanisms by which this compound governs gene expression, offering valuable insights for researchers, scientists, and professionals in drug development. We will explore its impact on key signaling cascades, present quantitative data on gene expression changes, detail common experimental protocols, and visualize these complex interactions.

Core Signaling Pathways Modulated by this compound

This compound exerts its influence on gene expression primarily by intervening in critical signaling pathways that translate extracellular stimuli into cellular responses. The most well-documented of these are the NF-κB, MAPK, and Keap1-Nrf2 pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.[3] In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by agents like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB (typically the p65 subunit) into the nucleus to activate gene transcription.[4][5]

This compound has been consistently shown to suppress this pathway. It interferes with the phosphorylation of IKK and IκBα, thereby preventing IκBα degradation and blocking the nuclear translocation of p65.[5][6] This inhibitory action leads to the downregulation of key inflammatory genes such as IL-1β, IL-6, IL-8, and TNF-α.[5][6]

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is another crucial signaling route that regulates a wide range of cellular processes, including inflammation, proliferation, and apoptosis.[3] It comprises several distinct cascades, most notably the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.[3] Activation of these kinases through phosphorylation leads to the activation of various transcription factors.

This compound has demonstrated the ability to inhibit the activation of all three major MAPK pathways.[7] In models of inflammation, this compound treatment significantly reduces the phosphorylation levels of ERK, JNK, and p38, thereby suppressing the downstream inflammatory response.[3][7][8] This multi-targeted inhibition highlights this compound's potent anti-inflammatory capabilities.

Activation of the Keap1-Nrf2 Antioxidant Pathway

The Keap1-Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is bound by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophiles, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant genes, such as heme oxygenase-1 (HO-1), upregulating their expression.[9][10]

This compound is a potent activator of this protective pathway.[2][9] It promotes the dissociation of Nrf2 from Keap1, leading to increased Nrf2 nuclear translocation and the subsequent upregulation of antioxidant genes like HO-1.[9][11] This mechanism is central to this compound's ability to protect cells from oxidative damage.[2]

Quantitative Data on Gene and Protein Expression

The regulatory effects of this compound on gene expression have been quantified in numerous studies. The following tables summarize these findings across different cellular models and pathways.

Table 1: Regulation of Inflammatory Genes and Proteins

| Gene/Protein | Cell Line/Model | This compound Concentration | Effect | Reference |

| IL-1β, IL-6, IL-8, IL-17A (mRNA) | Rheumatoid Arthritis FLS | 12.5, 25, 50 µM | Dose-dependent decrease | [5] |

| IL-6, IL-8 | Osteosarcoma cells (U2OS, SaOS2) | Not specified | Significant decrease | [6][12] |

| TNF-α, IL-1β, IL-6 | LPS-induced ALI mice | 10 mg/kg | Significant decrease in BALF | [7] |

| iNOS, COX-2 | TNF-α/IFN-γ-stimulated HaCaT cells | Not specified | Downregulation | [11] |

| TNF-α, IL-6 | Cisplatin-induced kidney injury | Not specified | Downregulation | [3][13] |

Table 2: Regulation of Apoptosis-Related Genes and Proteins

| Gene/Protein | Cell Line/Model | this compound Concentration | Effect | Reference | | :--- | :--- | :--- | :--- | | Caspase-3, -8, -9 (mRNA) | Leukemia cells (NB4, MOLT-4) | IC50 value | Upregulation |[14][15] | | Bax (mRNA) | Leukemia cells (NB4, MOLT-4) | IC50 value | Upregulation |[14][15] | | Bcl-2 (mRNA) | Leukemia cells (NB4, MOLT-4) | IC50 value | Downregulation |[14][15] | | p53, p21, MDM2 | Hypoxic syncytiotrophoblasts | Not specified | Reduced expression |[16] | | Active Caspase-3 | Gastric cancer cells | 100 µM | Increased activity |[17] | | Apoptosis Rate | Osteosarcoma cells | 100 µM (48h) | Increased early & late apoptosis |[6] |

Table 3: Regulation of Antioxidant and Other Genes

| Gene/Protein | Cell Line/Model | This compound Concentration | Effect | Reference |

| Nrf2, HO-1 (mRNA) | RAW264.7 macrophages | Not specified | Significant increase | [9] |

| Nrf2, HO-1, GCLC, NQO-1 (mRNA) | HepG2 cells | 2, 5, 10 µg/mL | Dose-dependent increase | [18][19] |

| VEGF | Rat model of PIH | 25, 50, 100 mg/kg | Upregulation | |

| VEGFR-1/Flt-1 | Rat model of PIH | 25, 50, 100 mg/kg | Suppression | |

| PPARγ, C/EBPα, SREBP-1c | 3T3-L1 adipocytes | 6-10 µM | Significant decrease | [20] |

Experimental Protocols

The following sections detail standardized methodologies used to investigate the effects of this compound on gene expression.

Cell Culture and Treatment

-

Cell Lines : Various cell lines are used depending on the research question, such as RAW264.7 macrophages for inflammation studies, osteosarcoma lines (U2OS, MG63) for cancer research, and 3T3-L1 for adipogenesis.[3][6][20]

-

Culture Conditions : Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.[21][22]

-

This compound Preparation : A stock solution of this compound is prepared by dissolving it in a suitable solvent like DMSO. This stock is then diluted to the desired final concentrations in the cell culture medium.[17]

-

Treatment Protocol : Cells are seeded in plates (e.g., 96-well for viability, 6-well for protein/RNA extraction). After reaching a certain confluency (e.g., 70-80%), they are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). In many experiments, cells are pre-treated with this compound for a short period (e.g., 30 minutes to 2 hours) before being stimulated with an agonist like LPS (1 µg/ml) or TNF-α (10 ng/mL).[5][7][8]

Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)

-

RNA Extraction : Total RNA is isolated from treated and control cells using a commercial kit (e.g., TRIzol reagent) according to the manufacturer's instructions.

-

cDNA Synthesis : The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme kit.

-

qPCR Reaction : The qPCR is performed using a thermal cycler. The reaction mixture contains cDNA, specific forward and reverse primers for the target gene (e.g., IL-6, Bax) and a housekeeping gene (e.g., GAPDH, β-Actin), and a fluorescent dye (e.g., SYBR Green).[5][21]

-

Data Analysis : The relative expression of the target gene is calculated using the ΔΔCt method, where the expression level is normalized to the housekeeping gene and compared to the untreated control group.[5]

Protein Expression and Phosphorylation Analysis (Western Blot)

-

Protein Extraction : Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer : Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.

-

Immunoblotting : The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-p65, p-ERK, total ERK, Caspase-3, GAPDH).

-

Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified using software like ImageJ.[6][8]

Apoptosis Assay (Flow Cytometry)

-

Cell Preparation : Cells are treated with this compound as described above. Both floating and adherent cells are collected.

-

Staining : Cells are washed with PBS and then resuspended in a binding buffer. They are stained with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.[6][14]

-

Flow Cytometry : The stained cells are analyzed using a flow cytometer. The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Analysis : The percentage of cells in each quadrant is calculated to quantify the extent of apoptosis induced by this compound treatment.[6]

Visual Workflow of a Typical Experiment

Conclusion

This compound is a potent natural compound that intricately regulates gene expression through its interaction with multiple, interconnected signaling pathways. Its ability to concurrently inhibit pro-inflammatory cascades like NF-κB and MAPK while activating the protective Nrf2 antioxidant response underscores its therapeutic potential. By downregulating genes involved in inflammation and apoptosis in diseased cells and upregulating cytoprotective genes, this compound presents a multi-faceted mechanism of action. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the gene-regulatory properties of this compound for the development of novel therapeutics for a range of chronic and inflammatory diseases. Further clinical studies are required to fully translate these preclinical findings.[4][23]

References

- 1. Physiological and Immune Functions of Punicalagin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective Potential of Punicalagin, a Natural Component of Pomegranate Polyphenols: A Review [imrpress.com]

- 3. Punicalagin Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Punicalagin Inhibited Inflammation and Migration of Fibroblast-Like Synoviocytes Through NF-κB Pathway in the Experimental Study of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Punicalagin inhibited proliferation, invasion and angiogenesis of osteosarcoma through suppression of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound attenuates LPS-induced acute lung injury by inhibiting inflammatory cytokine production and MAPK/NF-κB signaling in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Punicalagin Induces Nrf2/HO-1 Expression via Upregulation of PI3K/AKT Pathway and Inhibits LPS-Induced Oxidative Stress in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Punicalagin, a Pomegranate-Derived Ellagitannin, Suppresses Obesity and Obesity-Induced Inflammatory Responses Via the Nrf2/Keap1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Punicalagin from pomegranate ameliorates TNF-α/IFN-γ-induced inflammatory responses in HaCaT cells via regulation of SIRT1/STAT3 axis and Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. mdpi.com [mdpi.com]

- 14. Punicalagin, a pomegranate compound, induces apoptosis and autophagy in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Punicalagin, a polyphenol in pomegranate juice, downregulates p53 and attenuates hypoxia-induced apoptosis in cultured human placental syncytiotrophoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Punicalagin Restricts Growth, Promotes Apoptosis, and Reduces Invasion in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. PUNICALAGIN AND this compound SUPPRESS THE ADIPOCYTE DIFFERENTIATION THROUGH THE TRANSCRIPTION FACTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 21. famecancermuseum.com [famecancermuseum.com]

- 22. Immunomodulatory Activity of Punicalagin, this compound, and Ellagic Acid Differs from the Effect of Pomegranate Peel Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Punicalagin Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Punicalagin with Cellular Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Punicalagin is a large polyphenol, an ellagitannin, found abundantly in pomegranates (Punica granatum) and other plants. It is recognized for a wide spectrum of biological activities, including potent antioxidant, anti-inflammatory, and antineoplastic properties.[1] These effects are largely attributed to its ability to interact with and modulate the function of numerous cellular proteins, thereby redirecting signal transduction pathways from survival and proliferation towards apoptosis, autophagy, or cell cycle arrest in pathological contexts.[1] This technical guide provides a detailed overview of punicalagin's interactions with key cellular proteins, summarizes quantitative binding and inhibition data, outlines relevant experimental protocols, and visualizes the core signaling pathways it modulates.

Direct Protein Interactions and Binding Affinities

Punicalagin has been shown to directly bind to specific proteins, influencing their structure and enzymatic function. A notable example is its interaction with the Protein Disulfide Isomerase (PDI) family, particularly PDIA1 and PDIA3, which are involved in protein folding within the endoplasmic reticulum.[2][3]

Quantitative Data on Protein Interactions

The following tables summarize the key quantitative parameters defining the interaction between punicalagin and its cellular targets.

Table 1: Binding Affinity and Dissociation Constants (Kd) of Punicalagin

| Target Protein | Method | Kd (µM) | Cell/System | Reference |

| PDIA1 | Fluorescence Quenching | 1.0 | In vitro | [2] |

| PDIA3 | Fluorescence Quenching | 1.2 | In vitro | [2] |

The dissociation constant (Kd) represents the concentration of ligand at which half the ligand binding sites on the protein are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.[4][5]

Table 2: Inhibition Constants (IC50 & Ki) of Punicalagin Against Cellular Targets

| Target Protein/Process | Method | IC50 (µM) | Ki (µM) | Cell/System | Reference |

| PDIA1 Reductase Activity | Glutathione Reduction Assay | 6.1 | - | In vitro | [2][3] |

| PDIA3 Reductase Activity | Glutathione Reduction Assay | 1.5 | 0.39 (Non-competitive) | In vitro | [2][3] |

| Sulfoconjugation | Caco-2 Cell Assay | 45 | - | Caco-2 cells | |

| PAR2 Activation | Calcium Signaling Assay | 1.30 | - | HaCaT cells | [6] |

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that causes 50% inhibition of the specific biological or biochemical function. The inhibition constant (Ki) is an intrinsic measure of inhibitor potency.[4][7]

Table 3: Cytotoxic Effects (IC50) of Punicalagin on Various Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| AGS | Gastric Cancer | 48 | ~100-200 | [8] |

| HGC-27 | Gastric Cancer | 48 | >200 | [8] |

| 23132/87 | Gastric Cancer | 48 | ~100-200 | [8] |

| U2OS | Osteosarcoma | 48 | <100 | [9] |

| MG63 | Osteosarcoma | 48 | <100 | [9] |

| SaOS2 | Osteosarcoma | 48 | <100 | [9] |

| ME-180 | Cervical Cancer | - | Dose-dependent up to 100 | [10] |

| HeLa | Cervical Cancer | - | Dose-dependent up to 200 | [10] |

| BCPAP | Thyroid Cancer | 24, 36, 48 | Dose-dependent up to 100 | [10] |

| A2780 | Ovarian Cancer | - | Dose- and time-dependent | [10] |

| U87MG | Glioma | 24, 48 | Dose-dependent up to ~27.6 | [10] |

| PBMCs | Peripheral Blood Mononuclear Cells | - | 38.52 (µg/mL) | [11][12] |

Modulation of Key Signaling Pathways

Punicalagin exerts significant influence over cellular behavior by modulating complex signaling networks that are often dysregulated in chronic diseases like cancer and inflammatory conditions.

NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of inflammation, immune response, and cell survival. In pathological states, its constitutive activation promotes tumorigenesis and chronic inflammation. Punicalagin has been shown to be a potent inhibitor of this pathway.[8][9] It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This action blocks the nuclear translocation of the p65 subunit, thereby preventing the transcription of pro-inflammatory and pro-survival genes.[9][13]

References

- 1. mdpi.com [mdpi.com]

- 2. A Comparative Analysis of Punicalagin Interaction with PDIA1 and PDIA3 by Biochemical and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.uniroma1.it [iris.uniroma1.it]

- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]

- 5. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]

- 6. researchgate.net [researchgate.net]

- 7. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]

- 8. Punicalagin Restricts Growth, Promotes Apoptosis, and Reduces Invasion in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Punicalagin inhibited proliferation, invasion and angiogenesis of osteosarcoma through suppression of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Punicalagin in Cancer Prevention—Via Signaling Pathways Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Immunomodulatory Activity of Punicalagin, Punicalin, and Ellagic Acid Differs from the Effect of Pomegranate Peel Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Punicalagin Inhibited Inflammation and Migration of Fibroblast-Like Synoviocytes Through NF-κB Pathway in the Experimental Study of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

Punicalin and its relation to punicalagin and ellagic acid

An In-depth Technical Guide to Punicalin, Punicalagin, and Ellagic Acid for Researchers and Drug Development Professionals

Introduction

Punicalagin and its related compounds, this compound and ellagic acid, are polyphenols predominantly found in pomegranates (Punica granatum) that have garnered significant scientific interest for their broad-spectrum biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] This technical guide provides a comprehensive overview of the chemical relationships, metabolic pathways, and mechanisms of action of these compounds, with a focus on their relevance to researchers, scientists, and professionals in drug development.

Chemical Structures and Interrelation

Punicalagin is the largest known polyphenol, with a molecular weight of 1084.5 g/mol , and is the most abundant ellagitannin in pomegranate juice.[3] It is a complex molecule consisting of a glucose core esterified with ellagic acid and gallic acid units.[2] this compound is also an ellagitannin, structurally related to punicalagin, and is composed of a gallagic acid component linked to glucose.[4] Ellagic acid is a dimeric derivative of gallic acid and is the fundamental structural unit of ellagitannins.[5][6]

The chemical structures of these three compounds are intrinsically linked through metabolic processes. Punicalagin can be hydrolyzed to yield both this compound and ellagic acid.[7][8]

Metabolism and Bioavailability

The metabolism of ellagitannins like punicalagin is a multi-step process that begins in the gastrointestinal tract.[2]

2.1. Hydrolysis to Ellagic Acid and this compound:

Upon ingestion, punicalagin is hydrolyzed in the small intestine, a process that can be facilitated by the physiological pH and gut microflora.[2][9] This hydrolysis breaks down the large punicalagin molecule into smaller, constituent parts, primarily ellagic acid and this compound.[7][8] Another pathway involves the degradation of punicalagin to hexahydroxydiphenic acid, which then spontaneously lactonizes to form ellagic acid.[7][10]

2.2. Gut Microbiota Metabolism to Urolithins:

Ellagitannins and ellagic acid have low bioavailability.[2][11] The unabsorbed ellagic acid passes to the colon, where it is further metabolized by the gut microbiota into a series of more readily absorbable compounds known as urolithins (e.g., Urolithin A, Urolithin B).[11][12][13][14] The specific urolithins produced can vary between individuals based on their unique gut microbiota composition, leading to different "metabotypes".[12][13] These urolithins are considered to be the primary bioactive compounds responsible for the systemic health effects attributed to pomegranate consumption.[11][15][16]

Below is a diagram illustrating the metabolic pathway from punicalagin to urolithins.

Pharmacokinetics and Bioavailability Data

The bioavailability of punicalagin and ellagic acid is generally low, with their metabolites, the urolithins, being more readily absorbed.[2][11] The following tables summarize key pharmacokinetic data from human and animal studies.

Table 1: Pharmacokinetics of Ellagic Acid in Humans after Pomegranate Juice Consumption

| Parameter | Value | Study Conditions | Reference |

| Cmax | 31.9 ng/mL | 180 mL pomegranate juice (25 mg EA, 318 mg punicalagins) | [9] |

| Tmax | 1 hour | 180 mL pomegranate juice (25 mg EA, 318 mg punicalagins) | [9] |

| Cmax (PE-1) | 74.8 ± 54.4 nM | 1.8 g pomegranate extract (130 mg punicalagin + 524 mg EA) | [17][18] |

| Cmax (PE-2) | 64.1 ± 76.8 nM | 1.8 g pomegranate extract (279 mg punicalagin + 25 mg EA) | [17][18] |

Table 2: Bioavailability and Metabolism of Punicalagin in Rats

| Parameter | Value | Study Conditions | Reference |

| Daily Intake | 0.6 to 1.2 g | 6% punicalagin in diet | [19] |

| Excretion in Feces and Urine | 3-6% of ingested punicalagin | 6% punicalagin in diet | [19] |

| Plasma Concentration | ~30 µg/mL | 6% punicalagin in diet | [19] |

Key Signaling Pathways Modulated

Punicalagin and its metabolites exert their biological effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and survival.

4.1. NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Punicalagin and ellagic acid have been shown to inhibit the activation of NF-κB.[3][20][21] This inhibition can occur through the prevention of the phosphorylation and subsequent degradation of IκBα, which normally sequesters NF-κB in the cytoplasm.[20] By inhibiting NF-κB activation, these compounds can downregulate the expression of pro-inflammatory cytokines and enzymes.[3][22]

4.2. MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Punicalagin has been shown to activate the MAPK pathway in some cancer cells, leading to autophagic cell death.[20][23]

4.3. PI3K/AKT/mTOR Signaling Pathway:

The PI3K/AKT/mTOR pathway is crucial for cell growth, survival, and proliferation. Punicalagin has been demonstrated to inhibit this pathway in various cancer cell lines.[20][24] By inhibiting the phosphorylation of PI3K/AKT and the expression of mTOR, punicalagin can suppress cancer cell growth and induce apoptosis.[20][24]

References

- 1. Punicalagin in Cancer Prevention-Via Signaling Pathways Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physiological and Immune Functions of Punicalagin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pomegranate Ellagitannins - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Exposome-Explorer - Ellagic acid (Compound) [exposome-explorer.iarc.fr]

- 6. NIH 3D - Ellagic acid [3d.nih.gov]

- 7. Biodegradation of Punicalagin into Ellagic Acid by Selected Probiotic Bacteria: A Study of the Underlying Mechanisms by MS-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bioavailability of ellagic acid in human plasma after consumption of ellagitannins from pomegranate (Punica granatum L.) juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Urolithins: The Gut Based Polyphenol Metabolites of Ellagitannins in Cancer Prevention, a Review [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Pomegranate's Neuroprotective Effects against Alzheimer's Disease Are Mediated by Urolithins, Its Ellagitannin-Gut Microbial Derived Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Evaluation of the bioavailability and metabolism in the rat of punicalagin, an antioxidant polyphenol from pomegranate juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Punicalagin Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases [mdpi.com]

- 21. juniperpublishers.com [juniperpublishers.com]

- 22. A Review of the Dietary Intake, Bioavailability and Health Benefits of Ellagic Acid (EA) with a Primary Focus on Its Anti-Cancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Punicalagin in Cancer Prevention—Via Signaling Pathways Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 24. preprints.org [preprints.org]

Punicalin health benefits and therapeutic potential

An In-Depth Technical Guide to the Health Benefits and Therapeutic Potential of Punicalin

Abstract

This compound, a large ellagitannin found predominantly in pomegranates (Punica granatum), is a bioactive polyphenol recognized for its significant health-promoting properties. As a powerful antioxidant and anti-inflammatory agent, it has garnered substantial interest within the scientific and drug development communities.[1][2][3] Preclinical evidence robustly supports its therapeutic potential across a spectrum of chronic and infectious diseases, including cancer, neurodegenerative disorders, metabolic syndrome, and bacterial and viral infections.[1][4][5][6] This technical guide provides a comprehensive overview of the current state of knowledge on this compound, detailing its metabolism, mechanisms of action, and therapeutic applications. It summarizes key quantitative data, outlines common experimental protocols, and visualizes critical biological pathways to serve as a resource for researchers, scientists, and professionals in drug development.

Introduction

This compound is an ellagitannin, a type of hydrolyzable tannin, and is one of the most abundant polyphenols in pomegranate peel.[4][7] It is structurally characterized by a gallagic acid unit linked to a glucose core. Its significant biological activities are largely attributed to its potent antioxidant capacity.[4][8] this compound and its related compound, punicalagin, are considered the primary drivers behind many of the health benefits associated with pomegranate consumption.[4][9][10] This document synthesizes the existing preclinical data on this compound, focusing on its therapeutic potential and the molecular mechanisms that underpin its effects.

Pharmacokinetics and Metabolism

The bioavailability of large polyphenols like this compound is generally low. Following oral ingestion, this compound is hydrolyzed in the small intestine to ellagic acid (EA).[4] This EA is then further metabolized by the gut microbiota into smaller, more readily absorbable compounds known as urolithins (e.g., Urolithin A, B, and C).[4] While intact this compound can be detected in plasma in animal studies, its concentration is typically low, suggesting that its systemic effects may be mediated by its metabolites, particularly ellagic acid and urolithins.[11][12][13] The low bioavailability underscores the need for further research into delivery systems that could enhance its therapeutic efficacy.[4]

A pharmacokinetic study in rats following intragastric administration showed dose-dependent absorption with a Tmax of approximately 2 hours and a very low absolute bioavailability ranging from 3.22% to 5.38%.[14]

Caption: Metabolic pathway of this compound in the gastrointestinal tract.

Health Benefits and Therapeutic Potential

Anti-inflammatory and Antioxidant Activity

This compound exhibits potent anti-inflammatory and antioxidant properties, which are foundational to many of its therapeutic effects.[2] It effectively scavenges free radicals and reduces oxidative stress.[15] Its anti-inflammatory action is mediated through the inhibition of key pro-inflammatory signaling pathways, such as NF-κB and MAPK, leading to a reduction in the production of inflammatory cytokines like TNF-α, IL-6, and IL-1β.[4][16]

| Assay Type | Target/Cell Line | Compound | IC50 / Result | Reference |

| Cell Proliferation | Human PBMCs | This compound (PN) | IC50: 69.95 µg/mL | [17][18] |

| Cell Proliferation | Human PBMCs | Punicalagin (PG) | IC50: 38.52 µg/mL | [17][18] |

| Cell Proliferation | Human PBMCs | Ellagic Acid (EA) | IC50: 7.56 µg/mL | [17][18] |

| Antioxidant Activity | DPPH Radical Scavenging | Urolithin C | IC50: 0.16 µM | [4] |

| Antioxidant Activity | DPPH Radical Scavenging | Urolithin D | IC50: 0.33 µM | [4] |

| Antioxidant Activity | DPPH Radical Scavenging | Urolithin A | IC50: 13.6 µM | [4] |

| Cytokine Inhibition | LPS-stimulated RAW264.7 cells | Punicalagin | Significantly inhibited NO, PGE2, IL-1β, IL-6, TNF-α | [4] |

Anticancer Potential

This compound and its metabolites have demonstrated significant anticancer activity in a variety of cancer cell lines, including breast, colon, prostate, and thyroid cancer.[4][7][9][19] The mechanisms are multifaceted and involve:

-

Induction of Apoptosis: Modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[20]

-

Cell Cycle Arrest: Halting the cell cycle, often at the G2/M phase, to prevent cancer cell proliferation.[7][21]

-

Inhibition of Angiogenesis: Suppressing the formation of new blood vessels that supply tumors.[21]

-

Modulation of Signaling Pathways: Inhibiting critical cancer-promoting pathways like PI3K/Akt/mTOR and MAPK/ERK.[3][21]

| Cancer Type | Cell Line | Compound | Effect | Reference |

| Cervical Cancer | ME-180 | Punicalagin | Cytotoxic effect (up to 100 µM), suppressed NF-κB nuclear translocation | [20] |

| Cervical Cancer | HeLa | Punicalagin | Dose-dependent antiproliferative action (up to 200 µM) | [20] |

| Ovarian Cancer | A2780 | Punicalagin | Reduced cell viability, cell cycle arrest, apoptosis induction | [20] |

| Thyroid Cancer | BCPAP | Punicalagin | Induced autophagic cell death via MAPK activation and mTOR inhibition | [20] |

| Colon Cancer | HT-29, HCT116 | Punicalagin, EA | Induced apoptosis at 100 µg/mL | [22] |

Neuroprotective Effects

Emerging evidence highlights the neuroprotective potential of this compound, making it a candidate for mitigating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][23][24][25] Its neuroprotective mechanisms are linked to its ability to cross the blood-brain barrier and exert antioxidant and anti-inflammatory effects within the central nervous system.[25] It has been shown to reduce oxidative stress, inhibit neuroinflammation mediated by microglial cells, and protect neurons from amyloid-beta toxicity.[15]

| Animal Model | Condition | Dosage | Key Findings | Reference |

| Rodent Model | Alzheimer's Disease | Pomegranate extract rich in punicalagins | Reduced memory impairment and markers of oxidative stress | [15] |

| Diabetic C57BL/6 mice | Diabetes-induced oxidative stress | 20 mg/kg punicalagin for 8 weeks | Decreased MDA and FFA levels in the liver | [26] |

| STZ-induced diabetic rats | Diabetes-induced inflammation | 1 mg/kg punicalagin (IP) for 15 days | Significantly decreased CRP, MCP-1, ICAM-1, VCAM-1 | [26] |

Antimicrobial and Antiviral Activity